molecular formula C8H12N2O B074564 4-Ethoxybenzene-1,2-diamine CAS No. 1197-37-1

4-Ethoxybenzene-1,2-diamine

Cat. No. B074564
Key on ui cas rn: 1197-37-1
M. Wt: 152.19 g/mol
InChI Key: KLLREYQZEOLXHA-UHFFFAOYSA-N
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Patent
US08937087B2

Procedure details

To a mixture of 4-ethoxy-2-nitroaniline (963 mg) and THF/EtOH (1/1, 10 mL) was added 10% Pd/C (281 mg), followed by stirring at room temperature for 3 hours under a hydrogen atmosphere. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to obtain 4-ethoxybenzene-1,2-diamine.
Quantity
963 mg
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
281 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([N+:11]([O-])=O)[CH:5]=1)[CH3:2]>[Pd].C1COCC1.CCO>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([NH2:11])[C:7]([NH2:8])=[CH:9][CH:10]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
963 mg
Type
reactant
Smiles
C(C)OC1=CC(=C(N)C=C1)[N+](=O)[O-]
Name
THF EtOH
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1.CCO
Step Two
Name
Quantity
281 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC=1C=C(C(=CC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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